Einecs 285-880-6

Beschreibung

Contextualization of Complex Organic Chromophores in Contemporary Chemical Science

Complex organic chromophores are molecules that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. nih.gov Their significance in modern chemical science is vast, underpinning technologies from organic light-emittimg diodes (OLEDs) and solar cells to advanced bio-imaging and sensor technologies. nih.govasianpubs.org The defining characteristic of a chromophore is its system of conjugated π-electrons, which can be excited by photons of a specific energy. The subsequent de-excitation can occur through various pathways, including the emission of light, or fluorescence.

The design and synthesis of novel organic chromophores are driven by the desire to fine-tune their photophysical properties. Chemists can manipulate the absorption and emission wavelengths, fluorescence quantum yield, and photostability of a chromophore by modifying its molecular architecture. This has led to the development of highly specialized molecules for a wide array of applications.

Significance of Triazine-Based Compounds in Advanced Materials and Environmental Chemistry Research

The 1,3,5-triazine (B166579) ring, a six-membered heterocycle containing three nitrogen atoms, is a key building block in the synthesis of a variety of functional materials. nih.gov Its electron-deficient nature makes it an excellent core for creating molecules with specific electronic and photophysical properties. In materials science, triazine derivatives are utilized in the formation of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in catalysis and gas storage. benthamopen.com They are also investigated as components in organic electronics due to their thermal stability and electron-transporting capabilities. nih.gov

In environmental chemistry, the persistence and mobility of certain triazine compounds, such as the herbicide atrazine, have been a subject of extensive research. google.com Conversely, other triazine-based molecules are being developed for environmental remediation. For instance, triazine-functionalized materials have shown potential for the removal of heavy metal ions from contaminated water. researchgate.net The versatility of the triazine scaffold allows for the incorporation of various functional groups, enabling the creation of molecules with tailored properties for specific environmental applications.

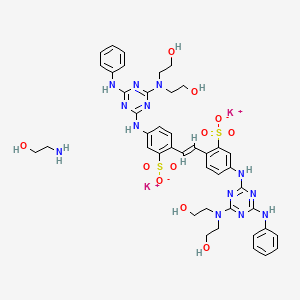

The compound Einecs 285-880-6 is a prime example of a stilbene-triazine derivative, a class of compounds widely used as fluorescent whitening agents. google.com These molecules function by absorbing UV light and re-emitting it as blue light, which masks the natural yellowing of materials like textiles and paper, making them appear whiter and brighter.

Overview of Academic Research Trajectories Concerning this compound and Related Molecular Architectures

Research concerning this compound and similar stilbene-triazine derivatives has predominantly focused on their application as fluorescent whitening agents (FWAs). The synthesis of these compounds typically involves the sequential substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. google.comnih.gov

Key research findings for this class of compounds include:

Synthesis and Characterization: The synthesis involves a multi-step process, starting with the reaction of cyanuric chloride with various amines and anilines, followed by coupling with a stilbene (B7821643) derivative. google.comnih.gov The resulting products are characterized by spectroscopic methods to confirm their structure and purity.

Photophysical Properties: Stilbene-triazine derivatives exhibit strong absorption in the UV region (around 340-380 nm) and emit fluorescence in the blue region of the visible spectrum (around 420-460 nm). The specific absorption and emission wavelengths can be tuned by altering the substituents on the triazine rings.

Application as Fluorescent Whitening Agents: Extensive research has been conducted on the effectiveness of these compounds in whitening various substrates, including cotton, polyamide, and wool. google.comresearchgate.net The performance is evaluated based on the achieved whiteness index and fastness properties (e.g., lightfastness, wash fastness).

UV Protection: Beyond whitening, some stilbene-based FWAs, including derivatives similar to this compound, have been shown to increase the sun protection factor (SPF) of textiles by absorbing UV-A and UV-B radiation. researchgate.net

Photodegradation: A notable area of research is the photoyellowing of stilbene-derived FWAs upon exposure to sunlight, which can lead to discoloration of the treated material. Studies have investigated the mechanisms of this degradation, identifying hydroxylation and the formation of quinone-like structures as key contributors to the yellowing process.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| EINECS Number | 285-880-6 |

| CAS Number | 85153-98-6 |

| Chemical Name | 4,4'-Bis((6-anilino-4-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid, potassium salt, compound with 2-aminoethanol |

| Molecular Formula | C42H49K2N13O11S2 |

| Molecular Weight | 1054.25 g/mol |

Table 2: General Photophysical Properties of Stilbene-Triazine Fluorescent Whitening Agents

| Property | Typical Range |

| UV Absorption Maximum (λmax) | 340 - 380 nm |

| Fluorescence Emission Maximum (λem) | 420 - 460 nm |

Eigenschaften

CAS-Nummer |

85153-98-6 |

|---|---|

Molekularformel |

C42H49K2N13O11S2 |

Molekulargewicht |

1054.3 g/mol |

IUPAC-Name |

dipotassium;2-aminoethanol;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H44N12O10S2.C2H7NO.2K/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;3-1-2-4;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);4H,1-3H2;;/q;;2*+1/p-2/b12-11+;;; |

InChI-Schlüssel |

YSGJKJWKOQDUMS-UECMSYGKSA-L |

Isomerische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)N.[K+].[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)N.[K+].[K+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Design Principles of Triazine Chromophores

Strategies for the Preparation of Complex Sulfonated Anilino-Triazine Derivatives

The synthesis of complex sulfonated anilino-triazine derivatives, such as Einecs 285-880-6, is primarily achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the foundational building block. researchgate.netgoogle.com Cyanuric chloride is an ideal starting material due to the high reactivity of its chlorine atoms, which can be displaced in a controlled, stepwise manner by various nucleophiles. researchgate.net

The general strategy involves the sequential reaction of cyanuric chloride with different amino compounds under carefully controlled temperature and pH conditions. The reactivity of the chlorine atoms on the s-triazine ring decreases with each substitution, allowing for a structured synthesis. The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C), the second requires moderate temperatures (30-40 °C), and the third necessitates more forcing conditions. researchgate.netresearchgate.net

For a symmetrical molecule like the one , the synthesis typically begins with the reaction of two equivalents of cyanuric chloride with one equivalent of a diamine, such as 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). researchgate.netresearchgate.net This forms a bis(dichloro-s-triazinyl) intermediate. Subsequently, the remaining chlorine atoms are substituted in a stepwise fashion.

The key steps in the preparation are:

First Condensation: Reaction of cyanuric chloride with an aromatic amine (e.g., aniline (B41778) or a substituted aniline) at low temperatures. researchgate.netcore.ac.uk

Second Condensation: The resulting dichlorotriazinyl intermediate is then reacted with a diamine linker, like 4,4'-diaminostilbene-2,2'-disulfonic acid, at an elevated temperature and controlled pH to form a bis(monochlorotriazine) derivative. researchgate.net

Third Condensation: The final nucleophile, in this case, diethanolamine, is introduced to replace the last, least reactive chlorine atom, often requiring higher temperatures to complete the reaction.

This strategic, multi-stage nucleophilic substitution protocol allows for the precise construction of complex, multifunctional triazine derivatives. The sulfonate groups, typically introduced via a sulfonated starting material like DSD acid or sulfonated anilines, are crucial for ensuring water solubility of the final chromophore. core.ac.uk

| Step | Reactants | Temperature (°C) | pH | Product |

| 1 | Cyanuric Chloride + Aniline | 0-5 | 5-6 | N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine |

| 2 | Intermediate from Step 1 + 4,4'-diaminostilbene-2,2'-disulfonic acid | 30-40 | 6-7 | Bis(monochlorotriazine) stilbene (B7821643) derivative |

| 3 | Intermediate from Step 2 + Diethanolamine | 80-90 | 7-8 | Final Product (Acid Form) |

This table represents a generalized synthetic scheme for stilbene-triazine derivatives based on common literature procedures. researchgate.netresearchgate.net Specific conditions can vary.

Investigation of Reaction Mechanisms in the Synthesis of Advanced Chromophores

The synthesis of triazine-based chromophores like this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. ncsu.edu The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The mechanism involves two main steps:

Nucleophilic Attack: An amine (nucleophile) attacks one of the carbon atoms bearing a chlorine atom on the triazine ring. This forms the tetrahedral Meisenheimer intermediate, where the negative charge is delocalized over the triazine ring.

Leaving Group Departure: The intermediate re-aromatizes by expelling a chloride ion (the leaving group), resulting in the substituted triazine.

This reaction is typically carried out in an aqueous medium, and an acid-binding agent, such as sodium carbonate, is added to neutralize the hydrochloric acid (HCl) formed during the reaction. googleapis.com The control of pH is critical as it affects the nucleophilicity of the amine and the stability of the triazine ring.

The stepwise substitution is possible due to the deactivating effect of the amino substituent added in each step. The electron-donating character of the amino group reduces the electrophilicity of the remaining carbon atoms in the triazine ring, making subsequent substitutions progressively more difficult and requiring higher temperatures. researchgate.net This differential reactivity is fundamental to the structural design of unsymmetrical and complex triazine derivatives. The binding of mono- and dichloro-triazines is facilitated by the electron-attracting effect of the nitrogen atoms within the triazine nucleus.

Advanced Synthetic Routes for Polycyclic Aromatic Compounds Incorporating Triazine Moieties

The structure of this compound, which contains a stilbene core, is an example of a polycyclic aromatic system integrated with triazine units. Advanced synthetic strategies aim to create more complex and functional polycyclic aromatic compounds (PAHs) featuring triazine moieties for applications in materials science and supramolecular chemistry.

One advanced approach involves the synthesis of cryptands, which are three-dimensional macrocyclic compounds. For instance, a three-armed cryptand has been synthesized using 2,4,6-triphenyl-1,3,5-triazine (B147588) units as caps, connected by pyridine-containing bridges, through an aromatic nucleophilic substitution reaction. beilstein-journals.org These structures are designed for host-guest chemistry and can form assemblies with other polycyclic aromatic hydrocarbons. beilstein-journals.org

Another significant area of advancement is the synthesis of Covalent Triazine Frameworks (CTFs). These are porous polymers constructed from triazine units linked by various aromatic spacers. acs.org The synthesis can be achieved by either constructing the triazine units in situ (e.g., through trimerization of nitrile monomers) or by using pre-formed triazine-containing monomers, such as cyanuric chloride, in polymerization reactions. acs.org For example, a porous polymer has been formed by polymerizing cyanuric chloride with the trans-isomer of stilbene. google.com These materials possess high surface areas and ordered porosity, making them suitable for applications in catalysis and gas separation. acs.org

Furthermore, synthetic routes to hetero-polycyclic nitrogen systems containing 1,2,4-triazine (B1199460) moieties have been developed for pharmacological applications, showcasing the versatility of triazine chemistry in building complex fused-ring systems. scirp.orgeurjchem.com These advanced routes demonstrate the utility of the triazine core as a versatile building block for creating large, functional polycyclic architectures.

Methodological Advancements in the Synthesis of Reactive Dyes with Triazine Cores

While this compound is primarily used as a fluorescent brightener, its synthesis is closely related to that of triazine-based reactive dyes. Reactive dyes are a major class of colorants for cellulosic fibers like cotton, and they function by forming a covalent bond with the fiber. researchgate.netcore.ac.uk The s-triazine ring is a cornerstone of many reactive dye systems.

Key methodological advancements in this field include:

Bifunctional and Multifunctional Dyes: A significant advancement was the development of hetero-bifunctional reactive dyes. These dyes contain two different types of reactive groups in one molecule, for example, a monochlorotriazine (MCT) group and a vinyl sulfone (VS) group. jetir.org This dual-reactive system can form more stable covalent bonds with the fiber under different pH and temperature conditions, leading to higher fixation efficiency and improved wet fastness. core.ac.uk

Modification of Reactive Groups: Research has focused on modifying the reactive groups on the triazine ring to fine-tune their reactivity and the stability of the dye-fiber bond. For example, replacing a chlorine atom with a fluorine atom (to create a fluorotriazine dye) or with a sulfophenoxy group can alter the dye's reactivity and application properties. chemicalbook.com

Introduction of Novel Substituents: Methodologies have been developed to introduce various substituents onto the triazine ring to enhance specific properties. For instance, introducing benzene (B151609) sulfonamide derivatives into the triazine ring has been shown to improve the light-fastness of azo reactive dyes. core.ac.uk This is achieved by condensing cyanuric chloride with a sulfonamide derivative and a coupling component. core.ac.uk

These advancements in the synthesis of reactive dyes highlight the modularity and versatility of the triazine core, allowing for the systematic design of high-performance chromophores with tailored properties for specific applications. jetir.org

Environmental Fate and Transformation Research of Einecs 285 880 6

Pathways and Kinetics of Environmental Transformation of Complex Organic Dyes

The environmental transformation of complex organic dyes like Einecs 285-880-6 is a slow process governed by several potential pathways, primarily biodegradation and photodegradation.

Biodegradation: The azo bonds (-N=N-) that are characteristic of this dye are susceptible to reductive cleavage under anaerobic conditions, a process often mediated by microbial enzymes like azoreductases. mdpi.com This initial step breaks the dye molecule into smaller aromatic amines. While this can lead to decolorization of the water, the resulting aromatic amines can be more toxic and persistent than the parent dye molecule. mdpi.com Subsequent aerobic degradation of these amines is possible but often slow and incomplete. plymouth.ac.uk

Photodegradation: The stability of these dyes to light is a design feature, but over prolonged exposure to sunlight in aqueous solutions, photodegradation can occur. plymouth.ac.uk The kinetics of this process are highly variable and depend on the specific chemical structure of the dye and environmental conditions. For some azo dyes, photodegradation is significantly slower compared to other classes of dyes. plymouth.ac.uk The process can be influenced by the presence of other substances in the water, such as humic acids, which can act as photosensitizers or inhibitors. plymouth.ac.uk

| Transformation Pathway | Description | Typical Products |

| Anaerobic Biodegradation | Reductive cleavage of azo bonds by microbial enzymes. mdpi.com | Aromatic amines. mdpi.com |

| Aerobic Biodegradation | Slow degradation of aromatic amines. plymouth.ac.uk | Simpler organic molecules, CO2, water. |

| Photodegradation | Slow breakdown by sunlight. plymouth.ac.uk | Various smaller organic compounds. |

Bioavailability and Partitioning Research in Diverse Environmental Matrices (e.g., Water, Soil, Sediment)

The bioavailability of a chemical refers to the fraction of it that is available for uptake by living organisms. For a water-soluble dye like this compound, its bioavailability in aquatic systems is initially high. However, its fate is significantly influenced by partitioning processes, which describe how the dye distributes itself between water, soil, and sediment.

The sorption of organic compounds to soil and sediment is a key factor controlling their bioavailability. ecetoc.org The extent of this sorption is described by the soil/water partition coefficient (Kd). For many organic chemicals, this partitioning is strongly correlated with the organic carbon content of the soil or sediment. ecetoc.orgresearchgate.net

In the case of triazine-containing compounds, studies have shown that their bioavailability in soil can decrease over time, a phenomenon known as aging. nih.gov This aging is associated with stronger binding to soil organic matter, making the compound less available for microbial degradation or uptake by plants. nih.gov The bioavailability of triazine amine, a related compound, was found to decline significantly in soils with higher organic carbon content. nih.gov

| Environmental Matrix | Partitioning and Bioavailability Characteristics |

| Water | High initial solubility and bioavailability. Mobility is high. |

| Soil | Sorption to organic matter reduces bioavailability over time (aging). nih.gov The extent of sorption depends on soil organic carbon content. ecetoc.org |

| Sediment | Can act as a sink, accumulating the dye from the water column. sfu.ca Partitioning is influenced by organic matter content. researchgate.net |

Ecological Implications of Persistent Organic Chromophores in Aquatic and Terrestrial Ecosystems

The release of persistent organic pollutants (POPs), a category that can include recalcitrant dyes, has significant ecological consequences. pops.intepa.gov These substances remain in the environment for long periods, can be transported over long distances, and accumulate in living organisms. pops.intepa.gov

In aquatic ecosystems, the most immediate impact of dyes is aesthetic pollution and reduced light penetration. researchgate.netmdpi.com The coloration of water by dyes can inhibit the photosynthesis of aquatic plants and algae by blocking sunlight, which disrupts the base of the aquatic food web. researchgate.netmdpi.com

The bioaccumulation of these compounds in organisms is a major concern. pops.int As they are passed up the food chain, their concentration can increase, a process known as biomagnification. epa.gov This can lead to toxic effects in higher-level organisms, including fish, birds, and mammals. pops.int The breakdown products of azo dyes, specifically aromatic amines, are of particular concern as some are known to be carcinogenic and mutagenic. apacsci.com

The persistence of these chromophores in soil can also have long-term impacts on terrestrial ecosystems, potentially affecting soil microbial communities and plant growth.

| Ecological Implication | Description |

| Reduced Light Penetration in Water | Inhibits photosynthesis in aquatic plants and algae, disrupting the food web. researchgate.netmdpi.com |

| Toxicity to Aquatic Life | The parent dye and its breakdown products can be toxic to various aquatic organisms. researchgate.netapacsci.com |

| Bioaccumulation and Biomagnification | The compound can accumulate in organisms and become more concentrated up the food chain. pops.intepa.gov |

| Potential for Carcinogenic and Mutagenic Effects | Breakdown products like aromatic amines can pose health risks to wildlife and humans. apacsci.com |

| Alteration of Soil Ecosystems | Potential to affect soil microbial health and plant life. |

Advanced Remediation and Degradation Technologies for Complex Organic Dyes

Physico-Chemical Approaches for the Degradation of Recalcitrant Organic Dyes

Physico-chemical treatment methods have been extensively researched for their potential to break down complex and persistent organic pollutants. These technologies often involve the generation of highly reactive species or the physical separation of dye molecules from water.

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures based on the in-situ generation of highly potent chemical oxidants, primarily the hydroxyl radical (•OH). aqua-innovation.chkirj.eewikipedia.org These radicals are non-selective and can rapidly oxidize a wide range of organic compounds, including triazine dyes, often mineralizing them into less harmful substances like carbon dioxide and water. aqua-innovation.chresearchgate.net Common AOPs include treatments using ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, as well as the Fenton reaction (Fe²⁺/H₂O₂). aqua-innovation.chwikipedia.orgmdpi.com

The Fenton process, a prominent AOP, has been effectively applied for the degradation of the triazine dye Einecs 285-880-6 (Reactive Blue 182). Research has demonstrated the use of iron-impregnated fly ash (Fe-FA) as a heterogeneous Fenton-like catalyst to decompose this dye. researchgate.net Studies have investigated the influence of various operational parameters to optimize the degradation efficiency. The process kinetics have been shown to follow a pseudo-first-order reaction model. scienceandtechnology.com.vnresearchgate.net Under optimal conditions, significant removal of the dye can be achieved. For instance, one study achieved approximately 90% removal of Reactive Blue 182 in 90 minutes, while another reported 93% decolorization in 50 minutes. scienceandtechnology.com.vnresearchgate.net

Table 1: Optimal Conditions for Reactive Blue 182 Degradation via Heterogeneous Fenton Process

| Parameter | Optimal Value (Study 1) scienceandtechnology.com.vn | Optimal Value (Study 2) researchgate.net |

|---|---|---|

| Catalyst | Fe³⁺-modified fly ash | Iron-impregnated fly ash (Fe-FA) |

| Catalyst Dose | 1 g/L | 1 g/L |

| H₂O₂ Concentration | 3.92 mM | 3.92 mM |

| pH | 3 | 3 |

| Reaction Time | 90 min | 50 min |

| Removal Efficiency | ~90% | 93% |

The degradation efficiency is highly dependent on pH, with acidic conditions (around pH 3) being most favorable for the generation of hydroxyl radicals in the Fenton system. researchgate.net The concentration of hydrogen peroxide is also a critical factor; an excess can lead to scavenging of hydroxyl radicals, thereby reducing the process efficiency. researchgate.net

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (like UV) to generate reactive oxygen species (ROS). acs.orgtandfonline.com When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged "holes" (h⁺) in the VB. acs.org

The degradation of triazine-containing chromophores proceeds through two main pathways:

Direct Oxidation/Reduction: The photogenerated holes (h⁺) can directly oxidize adsorbed dye molecules on the catalyst surface. Concurrently, electrons (e⁻) can reduce the dye molecules. mdpi.com

Indirect Oxidation: The primary mechanism for degradation is often indirect, involving the reaction of these charge carriers with water and dissolved oxygen. Holes react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). Electrons react with adsorbed oxygen to produce superoxide (B77818) radical anions (O₂•⁻). acs.orgtandfonline.commdpi.com These ROS are powerful oxidizing agents that attack the chromophore structure of the triazine dye, leading to its decomposition and eventual mineralization. tandfonline.com

Table 2: Key Species in Photocatalytic Degradation

| Species | Symbol | Role in Degradation |

|---|---|---|

| Photogenerated Hole | h⁺ | Directly oxidizes dye; reacts with H₂O to form •OH. tandfonline.commdpi.com |

| Photogenerated Electron | e⁻ | Directly reduces dye; reacts with O₂ to form O₂•⁻. acs.orgmdpi.com |

| Hydroxyl Radical | •OH | Primary oxidizing agent, non-selectively attacks dye molecules. acs.orgtandfonline.com |

| Superoxide Radical | O₂•⁻ | Reactive oxygen species that participates in degradation reactions. acs.orgtandfonline.com |

Adsorption is a widely used physical separation process where dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). iwaponline.com Its effectiveness, simplicity, and often low cost make it an attractive method for dye removal. iwaponline.com Research has focused on developing novel, low-cost adsorbents from industrial and agricultural waste.

Several materials have been tested for the removal of reactive blue dyes from aqueous solutions.

Modified Fly Ash: Iron-modified fly ash, used in Fenton-like processes, also functions as an adsorbent for Reactive Blue 182. researchgate.net

Grape Pulp Carbon: Activated carbon produced from grape pulp via chemical activation with zinc chloride has shown a remarkably high adsorption capacity for Reactive Blue 19, reaching 587.7 mg/g at 45 °C and an optimal pH of 3.0. dergipark.org.tr

Sugarcane Bagasse Biochar: Activated biochar derived from sugarcane bagasse is another effective adsorbent. For Reactive Blue 19, it achieved a maximum adsorption of 58.1 mg/g at pH 2. medcraveonline.com The adsorption process was found to be endothermic and followed a pseudo-second-order kinetic model. medcraveonline.com

The pH of the solution is a critical parameter in the adsorption of anionic dyes like this compound. Lower pH values generally lead to a more positively charged adsorbent surface, which enhances the electrostatic attraction with the anionic dye molecules, resulting in higher removal efficiency. dergipark.org.trmedcraveonline.com

Table 3: Performance of Novel Adsorbents for Reactive Blue Dye Removal

| Adsorbent | Target Dye | Optimal pH | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Grape Pulp Carbon | Reactive Blue 19 | 3.0 | 587.7 | dergipark.org.tr |

| Sugarcane Bagasse Biochar | Reactive Blue 19 | 2.0 | 58.1 | medcraveonline.com |

| Fe-impregnated Fly Ash | Reactive Blue 182 | 3.0 | N/A (Used in AOP) | researchgate.net |

Membrane filtration is a pressure-driven physical separation process that uses a semipermeable membrane to remove contaminants from water. iwaponline.comencyclopedia.pub Technologies like microfiltration, ultrafiltration, and nanofiltration are employed based on the size of the particles to be removed. encyclopedia.pub Nanofiltration (NF) is particularly well-researched for dye removal from wastewater. iwaponline.com

Adsorption-Based Methodologies for Organic Dye Removal Using Novel Adsorbents

Biological and Biotechnological Remediation Strategies for Triazine Dyes

Biological methods utilize microorganisms such as bacteria, fungi, and algae, or their enzymes, to degrade or transform pollutants. iwaponline.comcore.ac.uk These approaches are considered cost-effective and environmentally friendly alternatives to physico-chemical methods. nih.gov

The microbial degradation of complex dyes like the triazine-based this compound involves specific enzymatic pathways. researchgate.net The process generally occurs in two stages: adsorption of the enzymes onto the pollutant's surface, followed by the catalytic cleavage of chemical bonds. nih.gov For many reactive dyes, this involves an initial anaerobic step where azoreductase enzymes cleave the azo bonds (-N=N-), which are common chromophores, leading to decolorization. nih.gov However, this can produce intermediate aromatic amines that may still be toxic. nih.gov A subsequent aerobic stage is often required, where enzymes like laccases and peroxidases degrade these aromatic amines into simpler, non-toxic compounds. nih.govresearchgate.net

Research has been conducted on the enzymatic degradation of Reactive Blue 182 (this compound). A comparative study utilized dye-decolorizing peroxidases (DyPs) from two bacterial strains, Saccharomonospora viridis (SviDyP) and Thermobifida fusca (TfuDyP). researchgate.netscielo.br The results showed that the SviDyP enzyme was particularly effective, achieving over 80% degradation of Reactive Blue 182 after 12 hours of reaction at an acidic pH of 3. scielo.br This highlights the potential of specific microbial enzymes for targeted degradation of recalcitrant triazine dyes. The degradation process involves the initial hydrolytic cleavage of a peptide bond in the dye molecule by an enzyme, which can significantly reduce its toxicity. nih.gov

Table 4: Enzymatic Degradation of Reactive Blue 182

| Enzyme/Source | Target Dye | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| DyP from Saccharomonospora viridis (SviDyP) | Reactive Blue 182 | pH 3, 12 hours | >80% | scielo.br |

| DyP from Thermobifida fusca (TfuDyP) | Reactive Blue 182 | pH 3, 12 hours | Less effective than SviDyP | scielo.br |

Phytoremediation Potential for Complex Organic Dye Abatement

Phytoremediation is an emerging, cost-effective, and environmentally sound technology that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. The application of phytoremediation for complex organic dyes like Reactive Orange 13 (RO13), a triazine-based azo dye, is a subject of ongoing research. While direct studies on the phytoremediation of RO13 are limited, research on similar reactive dyes provides insight into the potential mechanisms and efficacy.

Halophytes, or salt-tolerant plants, are considered ideal candidates for phytoextraction, particularly in saline industrial effluent environments. core.ac.uk For instance, hairy root cultures of the halophyte Sesuvium portulacastrum have demonstrated a significant capacity to decolorize and degrade various textile dyes, with degradation efficiencies ranging from 55% to 98%. core.ac.uk The differential degradation rates are often attributed to the specific chemical structure of the dye, including the presence of inhibitory groups like –NO2 and –SO3. core.ac.uk

The synergistic action of plants and bacteria, known as rhizodegradation or bacterial-assisted phytoremediation, can enhance the breakdown of complex dyes. nih.gov Endophytic bacteria, which live within plant tissues, can improve plant growth in contaminated environments and contribute to the metabolic breakdown of pollutants. nih.gov Biological methods, in general, are favored for being less expensive and producing less sludge compared to conventional physicochemical treatments. nih.gov

Table 1: Examples of Phytoremediation and Microbial Degradation of Textile Dyes

| Organism/System | Dye Type/Name | Degradation Efficiency | Reference |

|---|---|---|---|

| Sesuvium portulacastrum (Hairy Roots) | Reactive Green 19A-HE4BD | Up to 98% within 5 days | core.ac.uk |

| Bacterial-assisted phytoremediation | Highly sulfonated diazo reactive dyes | Enhanced degradation reported | nih.gov |

| Alcaligenes faecalis PMS-1 | Reactive Orange 13 | Average decolorization rate of 24.75 mg l⁻¹ h⁻¹ | researchgate.net |

Genetic Engineering Applications in Enhanced Dye Biodegradation

The inherent limitations of natural microbial strains in degrading resilient synthetic dyes like triazine-containing Reactive Orange 13 have spurred research into genetic engineering. This approach aims to enhance the metabolic capabilities of microorganisms for more efficient and complete dye biodegradation.

One promising technique is plasmid transfer, which can augment the dye-degrading efficiency of bacteria. iijls.com Research has shown that transferring plasmids containing genes for dye-degrading enzymes into a host bacterium like E. coli can significantly boost its degradation capacity. iijls.com In one study, a transformed E. coli strain showed high efficiency in decolorizing a mixture of seven different dyes, achieving 82.54% decolorization within 16 hours. iijls.com The same transformed strain could degrade individual reactive dyes like Red BLI and Navy Blue-HER with 96% and 95% efficiency, respectively. iijls.com

The goal of such genetic manipulation is to develop robust, genetically modified strains that can be applied in situ for treating industrial effluents, which typically contain a complex mixture of dyes. iijls.com By manipulating the enzyme systems at a genetic level, it is possible to create more efficient and economically viable methods for large-scale effluent treatment plants. iijls.com The enzymes responsible for the initial breakdown of azo dyes, such as azoreductases, are primary targets for this research, as they catalyze the cleavage of the azo bond (-N=N-), which is the first step in decolorization. openbiotechnologyjournal.com

Development of Novel Integrated Treatment Systems for Textile Dye Effluents Containing Triazine Derivatives

Given the recalcitrant nature of triazine reactive dyes like RO13, single-treatment methods are often insufficient. researchgate.net This has led to the development of integrated or hybrid systems that combine biological, chemical, and physical processes to achieve superior treatment efficiency. scispace.com The primary goal is often to use a pre-treatment step, like an advanced oxidation process (AOP), to break down the complex dye structure into more biodegradable intermediates, which are then treated by a conventional biological system. juniperpublishers.com

Reactive Orange 13 contains a cyanuric chloride reactive group, which makes it more resistant to anaerobic degradation compared to other reactive dyes. researchgate.netmdpi.com Therefore, integrated systems are particularly crucial for effluents containing such compounds.

Commonly Researched Integrated Systems:

AOP-Biological Combination: Advanced Oxidation Processes like ozonation and Fenton/photo-Fenton oxidation are effective in cleaving the chromophoric groups of dyes. juniperpublishers.comd-nb.info Combining ozonation with a biological reactor like a Moving-Bed Biofilm Reactor (MBBR) or a Sequencing Batch Reactor (SBR) has shown high toxicity removal (up to 98%) and rapid color removal. juniperpublishers.commdpi.com The AOP pre-treatment enhances the biodegradability of the wastewater, allowing for more effective and complete mineralization by the subsequent biological stage. juniperpublishers.com

Anaerobic-Aerobic Systems: A two-stage biological process involving an initial anaerobic stage followed by an aerobic stage is effective for azo dyes. openbiotechnologyjournal.commdpi.com The anaerobic phase is responsible for the reductive cleavage of the azo bond (decolorization), while the subsequent aerobic phase degrades the resulting, often toxic, aromatic amines. openbiotechnologyjournal.com

Physicochemical-Biological Systems: Combinations of coagulation/flocculation or adsorption with biological treatment are also explored. For instance, a magnetized fungus, Mucor circinelloides, has been used as a biosorbent to remove RO13 with an efficiency of over 95% under optimized conditions. researchgate.net Such biosorption methods can be integrated as a primary removal step before biological polishing.

Table 2: Performance of Various Integrated Treatment Systems for Reactive Dyes

| Integrated System | Target Dye/Effluent | Key Findings | Reference |

|---|---|---|---|

| Ozonation + Moving-Bed Biofilm Reactor | Simulated textile wastewater with Reactive Orange 16 | Effective color removal and degradation of by-products. | juniperpublishers.com |

| Photo-Fenton + Biological System | General textile effluent | Reduction of 93% BOD, 80% COD, and 85% color. | d-nb.info |

| Integrated Anaerobic-Aerobic Bioreactor | General textile effluent | Effective for decolorization and enhancing biodegradability. | mdpi.com |

Research on Resource Recovery and Reuse Strategies for Triazine Reactive Dyes from Industrial Processes

The treatment of textile effluents is increasingly viewed through the lens of a circular economy, focusing not just on pollutant removal but also on the recovery of valuable resources like water and salts. mdpi.com Reactive dyeing processes, in particular, use large quantities of salt (e.g., sodium chloride), which remains in the effluent and contributes to high conductivity. mdpi.com

Another advanced approach involves membrane filtration. A hybrid system using a loose nanofiltration membrane combined with bipolar membrane electrodialysis has been investigated for the fractionation of dye/salt mixtures. nih.gov This process shows high retention of reactive dyes (>99.9%) while allowing the free passage of salt, enabling both water recycling and salt recovery. nih.gov These strategies are pivotal for creating more sustainable and cost-effective industrial processes by transforming waste streams into valuable resources. nih.gov

Spectroscopic and Photophysical Investigations of Triazine Substituted Chromophores

Advanced Spectroscopic Techniques for the Analysis of Complex Organic Dyes

The comprehensive characterization of triazine-substituted chromophores relies on a suite of advanced spectroscopic techniques to elucidate their molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the successful synthesis and structural integrity of these compounds. For instance, in the synthesis of novel "Y"-shaped triazine derivatives, the presence of a singlet peak around δ 10.04 in the ¹H NMR spectrum confirms the formation of an aldehyde intermediate, while singlets in the range of δ 7.76 to 8.46 indicate the presence of ethylenic protons in the final styryl triazine products. nih.gov Similarly, the ¹³C NMR spectrum can confirm the presence of key functional groups, such as a signal at 169.5 ppm indicating a carbon atom bonded to a chlorine atom in a triazine ring. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the synthesized dyes. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are often employed for large, complex molecules. sioc-journal.cn The isotopic pattern observed in the mass spectrum can also provide definitive evidence for the presence of certain elements, such as the characteristic 3:1 ratio of the MH+ and MH+ + 2 peaks for compounds containing a chlorine atom. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps in identifying the various functional groups present in the molecule. Characteristic vibrational bands can confirm the presence of C=O, C-H (aldehyde), and aromatic C=C bonds, providing further evidence for the proposed molecular structure. nih.gov

A summary of spectroscopic data for a representative triazine derivative is provided below:

| Spectroscopic Technique | Key Findings for a Representative Triazine Derivative nih.gov |

| ¹H NMR (400 MHz) | δ 10.04 (s, 2H, Aldehyde H), 8.08-6.58 (m, Ar-H), 3.43 (q, 4H, -CH₂), 1.19 (t, 6H, -CH₃) |

| ¹³C NMR (100 MHz) | δ 192.04, 174.40, 171.53, 156.25, 151.58, 133.76, 131.13, 130.91, 122.56, 119.13, 110.72, 43.92, 12.37 |

| Mass Spec (m/z) | 469.2 (M⁺ + 1) |

| FT-IR (KBr, cm⁻¹) | 2972, 2929, 2729 (Aldehyde C-H), 1705 (C=O), 1565, 831, 726, 505 |

Photophysical Properties of Triazine-Substituted Chromophores: Absorption and Emission Characteristics

Triazine-based dyes often exhibit fascinating photophysical properties, including strong absorption in the UV-visible region and significant fluorescence or phosphorescence, which are highly dependent on their molecular structure and environment.

Absorption Spectra: The UV-Vis absorption spectra of these chromophores are characterized by intense bands corresponding to π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) can be tuned by modifying the donor and acceptor groups attached to the triazine core. mdpi.com For example, introducing strong electron-donating groups can lead to a red-shift in the absorption spectrum.

Emission Spectra: Upon excitation, many triazine-substituted chromophores exhibit strong luminescence. The emission properties, such as the maximum emission wavelength (λ_em), quantum yield (Φ), and Stokes shift (the difference between λ_max and λ_em), are sensitive to both the molecular structure and the polarity of the solvent. nih.govmdpi.com A positive solvatochromism, where the emission shifts to longer wavelengths with increasing solvent polarity, is often observed, indicating a more polar excited state compared to the ground state. nih.gov

Some derivatives have been specifically designed to exhibit thermally activated delayed fluorescence (TADF), a process that allows for the harvesting of triplet excitons and can lead to high quantum efficiencies in OLEDs. rsc.orgacs.org The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is a critical parameter for TADF materials. acs.org

The table below summarizes the photophysical properties of several triazine-based compounds in solution:

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Solvent | Ref |

| DAT-NMe₂ 10 | 401 | 487 | 0.061 | 4400 | Dichloromethane | mdpi.com |

| p-isomer | ~400 | ~450 | High | - | Toluene | acs.org |

| m-isomer | ~375 | ~475 | Lower | - | Toluene | acs.org |

| FTRZ | 382 | 413 | - | - | Toluene | sioc-journal.cn |

| pTFTRZ | 377 | 425 | - | - | Toluene | sioc-journal.cn |

| mTFTRZ | 382 | 442 | - | - | Toluene | sioc-journal.cn |

Mechanistic Studies of Photo-Induced Processes in Triazine Dye Systems

The absorption of light by triazine-substituted chromophores initiates a variety of photophysical and photochemical processes. Understanding these mechanisms is key to optimizing their performance in various applications.

Photo-induced Electron Transfer (PET): In many donor-π-acceptor (D-π-A) systems based on triazine, photo-induced electron transfer is a key process. nih.gov Upon excitation, an electron can be transferred from the electron-donating part of the molecule to the electron-accepting triazine core. This charge-separated state can then relax through various pathways, including fluorescence or non-radiative decay. The efficiency of PET is influenced by the redox potentials of the donor and acceptor units and the nature of the bridging π-system. acs.org

Photopolymerization: Certain triazine derivatives can function as photoinitiators for polymerization reactions. researchgate.net For example, 2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine can initiate the copolymerization of dental resins upon exposure to visible light. researchgate.net The mechanism involves the photo-induced cleavage of the triazine derivative to generate radicals that initiate the polymerization chain reaction.

Research on the Influence of Molecular Structure on Optoelectronic Properties of Triazine-Based Compounds

The optoelectronic properties of triazine-based compounds can be precisely tuned through strategic molecular design. mdpi.com

Donor-Acceptor Architecture: The arrangement of electron-donating and electron-accepting moieties on the triazine core is a powerful strategy for modulating the electronic properties. mdpi.comrsc.org The strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge connecting them, significantly impacts the intramolecular charge transfer (ICT) character of the molecule. This, in turn, affects the absorption and emission wavelengths, quantum yields, and non-linear optical properties. nih.gov

Substitution Pattern: The specific positions at which substituents are attached to the aromatic rings within the chromophore can have a profound effect. For example, a comparative study of para- and meta-linked carbazolyl-substituted triazine derivatives showed that the para-isomer had a higher fluorescence quantum yield, while the meta-isomer exhibited a stronger charge-transfer character and more intense delayed fluorescence (TADF). acs.org This highlights the importance of the linking pattern in controlling the photophysical outcomes. acs.org

The following table illustrates how structural modifications can influence key optoelectronic properties:

| Structural Modification | Effect on Optoelectronic Properties | Example Compound Class | Ref |

| Donor-π-Acceptor (D-π-A) Design | Tunable absorption/emission, enhanced charge transfer | Styryl triazines | nih.gov |

| Linkage Isomerism (meta vs. para) | Alters charge transfer character and delayed fluorescence | Carbazolyl-substituted triazines | acs.org |

| Introduction of Bulky Groups | Prevents aggregation, improves solid-state emission | 3,6-di-tert-butylcarbazole derivatives | rsc.org |

| Extension of π-Conjugation | Red-shifts absorption/emission, tunes band gap | Thiophene- and carbazole-containing triazines | researchgate.net |

Computational and Theoretical Chemistry Studies of Einecs 285 880 6 and Analogs

Quantum Mechanical Investigations of Electronic Structure and Reactivity of Triazine Dyes

Quantum mechanics-based computational chemistry has become an indispensable partner in scientific research, providing profound insights into molecular geometries, electronic behavior, and reaction dynamics. cuny.edu For complex systems like triazine dyes, these methods elucidate the fundamental properties that govern their color, stability, and interactions.

Density Functional Theory (DFT) Applications in Complex Chromophore Analysis

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of triazine dyes due to its balance of accuracy and computational cost. nih.govjst.go.jp DFT calculations are widely used to optimize molecular geometries, determine electronic parameters, and understand the reactivity of these complex chromophores. jst.go.jpmdpi.com

Researchers have employed DFT to study various triazine derivatives, including those designed for applications like dye-sensitized solar cells (DSSCs). nih.govresearchgate.net For instance, studies on 1,2,4-triazine (B1199460) derivatives have utilized the B3LYP functional with the 6-31G(d,p) basis set to obtain optimized molecular structures. nih.govresearchgate.net These calculations are crucial for understanding the relationship between structure and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to a dye's performance. nih.govjst.go.jp

In an analysis of 1,2,4-triazine derivatives for DSSCs, DFT calculations revealed important parameters for predicting their efficiency:

| Property | Description | Significance in Dyes |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the dye. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the dye. |

| Energy Gap (Eg) | The difference between HOMO and LUMO energies. | Influences the absorption spectrum and color of the dye. nih.gov |

| Light Harvest Efficiency (LHE) | The efficiency with which a dye absorbs light. | A key performance metric for solar cell applications. nih.gov |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell. | A critical parameter for overall solar cell efficiency. nih.gov |

Furthermore, DFT has been applied to understand the photocatalytic degradation of pollutants using covalent triazine frameworks (CTFs). mdpi.com A study on dichlorvos (B1670471) degradation showed that modifying CTFs with oxygen-containing acid groups (-COOH, -HSO3, -H2PO3) alters their electronic structure. mdpi.com DFT calculations demonstrated that these modifications induce surface distortion, enhance polarization, and facilitate charge separation, thereby improving the photocatalytic efficiency. mdpi.com The analysis of the density of states (DOS) revealed that the introduction of functional groups like -H2PO3 modifies the valence band, shifting it from being dominated by N 2p orbitals to O 2p orbitals, which is beneficial for the degradation process. mdpi.com

Ab Initio Methods for Precise Molecular Parameter Determination in Triazine Systems

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise calculations, albeit at a greater computational expense. publish.csiro.aucapes.gov.br These methods are particularly valuable for determining accurate molecular parameters and understanding subtle electronic effects in triazine systems.

One application involves the study of intermolecular interactions, such as those between benzene (B151609) and 1,3,5-triazine (B166579), which are crucial for molecular recognition and crystal engineering. rsc.org Researchers have used ab initio calculations at the second-order Møller-Plesset perturbation theory (MP2) level with various basis sets (e.g., 6-311G, 6-311++G ) to investigate the binding energies and minimum energy structures of such complexes. rsc.org These calculations have shown that the strongest binding energies occur in parallel, stacked structures, driven by π-π interactions between the electron-rich benzene and electron-poor triazine rings. rsc.org

Ab initio methods have also been used to explore the electronic structures of cationic states of 1,3,5-triazine. acs.org Investigations using the MP3 level of theory have predicted the spin multiplicities of dicationic and tricationic triazine, finding that the ground state of the dication is a triplet, while that of the trication is a doublet. acs.org Such fundamental studies provide a deep understanding of the intrinsic electronic properties of the triazine core.

Molecular Modeling and Dynamics Simulations for Supramolecular Interactions

Molecular modeling and dynamics simulations are powerful techniques for studying the non-covalent interactions that govern the assembly of molecules into larger, functional structures. cam.ac.uk For triazine-based systems, these simulations provide insights into how molecules recognize each other and interact with their environment.

Host-Guest Complexation Studies Involving Triazine Scaffolds

The triazine ring is a versatile scaffold for constructing host molecules in supramolecular chemistry. researchgate.netrsc.orgrsc.org Its ability to participate in hydrogen bonding and π-π stacking makes it an excellent building block for receptors that can bind various guest molecules. rsc.orgcam.ac.uk

Recent studies have focused on flexible poly-Lewis acids based on a tribenzotriquinacene (TBTQ) scaffold, functionalized to create binding sites for guest molecules like 1,3,5-triazine. rsc.orgrsc.org NMR titration and diffusion-ordered spectroscopy (DOSY) experiments, supported by molecular modeling, have been used to elucidate the complexation process in solution. rsc.orgrsc.org These studies revealed a dynamic interaction between a boron-functionalized TBTQ host and triazine, where the equilibrium and binding strength are dependent on the Lewis acidity of the host. rsc.org

In another example, large coordination cages have been constructed using triazine-cored triangular ligands and metal ions. nih.gov An M9L6 cage was shown to have an expanded internal volume capable of encapsulating medium-sized guest molecules, such as the antibiotic rifampicin. nih.gov The formation of these host-guest complexes is driven by donor-acceptor and π-π stacking interactions between the electron-deficient triazine ligands of the host and the electron-rich guest molecules. nih.gov

| Host System | Guest Molecule(s) | Key Interactions | Experimental Techniques |

| Boron-functionalized Tribenzotriquinacene (TBTQ) | 1,3,5-Triazine | Lewis acid-base interaction | NMR Titration, DOSY NMR rsc.orgrsc.org |

| M9L6 Coordination Cage | Rifampicin, Polycyclic Aromatic Hydrocarbons | π-π stacking, Donor-Acceptor | 1H NMR, UV-vis Titration nih.gov |

| Self-assembling Triazine-based Oligomers | Complementary Oligomers | Hydrogen bonding, π-π interactions | NMR Titration Experiments cam.ac.uk |

Computational Analysis of Interactions with Environmental Matrices

The fate and transport of triazine-based compounds, such as herbicides, in the environment are governed by their interactions with environmental components like soil and humic substances. nih.gov Computational analysis can help predict and explain these interactions.

Studies have investigated the adsorption of s-triazine herbicides (atrazine, simazine) onto humic acids of different origins. acs.org While these are experimental studies, the findings provide a basis for computational modeling. The adsorption was found to be related to the carbon content, hydrophobicity, and aromaticity of the humic acid, suggesting that weak dispersive forces and charge-transfer interactions are predominant binding mechanisms. acs.org Computational models could be developed to simulate these interactions, predicting the mobility and persistence of triazine compounds in different soil types.

More advanced computational approaches, such as combining quantitative structure-activity relationship (QSAR) models with high-resolution mass spectrometry, are being used to assess the persistence, mobility, and toxicity (PMT) of emerging triazine pollutants in environmental matrices like estuarine sediments. acs.org These computational tools are essential for prioritizing chemicals for monitoring and regulation. acs.org

Computational Prediction of Spectroscopic Properties of Triazine Derivative Dyes

A key application of computational chemistry is the prediction of spectroscopic properties, which is vital for the rational design of new dyes. publish.csiro.aupublish.csiro.au By calculating absorption and emission wavelengths, chemists can screen potential dye molecules before undertaking costly and time-consuming synthesis. publish.csiro.auresearchgate.net

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the spectroscopic properties of triazine dyes. publish.csiro.auresearchgate.net It can reliably calculate both absorption and emission data. publish.csiro.au For example, a comparative study on cyclopenta-[d] publish.csiro.aupublish.csiro.auresearchgate.net-triazine derivatives evaluated various computational approaches. publish.csiro.aupublish.csiro.auresearchgate.net The study found that while semi-empirical methods like ZINDO/S combined with PM3 optimization could rapidly predict absorption spectra with reasonable accuracy, TD-DFT methods, such as those using the ωB97X-D functional, provided more reliable data for both absorption and emission, despite higher computational costs. publish.csiro.aupublish.csiro.au

These studies often use an implicit solvation model, like the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the spectroscopic properties. publish.csiro.auresearchgate.net The ability to accurately model solvatochromic shifts (changes in color with solvent polarity) is crucial for designing dyes for specific applications. publish.csiro.aupublish.csiro.augriffith.edu.au

A study comparing experimental and computed absorption maxima for a series of triazine derivative dyes highlights the predictive power of these methods. publish.csiro.au

| Dye Abbreviation | Experimental λmax (nm) in MeCN | Calculated λmax (nm) (TD-DFT) |

| MOT | 352 | ~350 |

| EOT | 353 | ~355 |

| AMT | 382 | ~380 |

| BMT | 383 | ~385 |

Data adapted from a computational study on triazine derivative dyes, showing the close agreement between experimental and TD-DFT calculated values. publish.csiro.au

These computational tools not only predict spectroscopic properties but also provide insights into the nature of the electronic transitions involved, such as visualizing the molecular orbitals (e.g., HOMO and LUMO) that participate in the excitation. researchgate.net This detailed understanding facilitates the targeted design of novel triazine dyes with desired optical characteristics.

Rational Design Principles for Novel Triazine-Based Functional Molecules Based on Theoretical Insights

Theoretical and computational chemistry have become indispensable tools in the rational design of novel functional molecules. For triazine-based systems, these methods provide deep insights into structure-property relationships, guiding the synthesis of new materials with tailored electronic, optical, and biological activities. By leveraging computational techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, researchers can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources in the laboratory.

A core principle in the rational design of triazine-based molecules is the strategic modification of the triazine core with various functional groups. The triazine ring, being electron-deficient, is an excellent building block for creating donor-acceptor (D-A) type structures, which are crucial for a wide range of applications, from organic electronics to medicinal chemistry.

Designing for Optoelectronic Applications

In the realm of organic electronics, particularly for applications like organic solar cells (OSCs), the goal is to design molecules with specific electronic properties, such as a low bandgap and high charge mobility. frontiersin.org Theoretical studies have shown that the energy levels of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be precisely tuned by introducing different electron-donating or electron-withdrawing groups to a triazine core. frontiersin.org

For instance, a study focused on designing star-shaped molecules for OSCs used 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) as an electron-accepting core. frontiersin.org By attaching diketopyrrolo[3,4-c]pyrrole (DPP) derivatives as arms and triphenylamine (B166846) (TPA) derivatives as end groups, a series of novel donor-acceptor molecules were computationally designed and investigated. The introduction of different side groups to the DPP backbone was shown to effectively tune the FMO energy levels. frontiersin.org This tuning is critical for matching the energy levels with those of common acceptor materials like PCBM, which is essential for efficient charge separation in an OSC device. frontiersin.org

The absorption spectra of these designed molecules were also predicted using TD-DFT. The results indicated that modifying the molecular structure led to bathochromic (red) shifts in the absorption wavelength, extending the absorption spectrum to longer wavelengths. frontiersin.org This is highly desirable as it allows the molecule to harvest more sunlight, leading to higher efficiency. frontiersin.org The table below summarizes the predicted maximum absorption wavelengths (λabs) and the corresponding energy gaps (Eg) for a series of designed molecules, demonstrating the effect of different substituents.

| Molecule ID | Substituent Group | Predicted λabs (nm) | Predicted Eg (eV) |

| 1 | (Reference) | 480.1 | 2.58 |

| 2 | Thiophene | 623.1 | 1.99 |

| 3 | Furan | 563.1 | 2.20 |

| 4 | Phenyl | 506.2 | 2.45 |

| 5 | Pyridine | 533.9 | 2.32 |

| 6 | Benzo[c]isothiazole | 584.7 | 2.12 |

| 7 | Selenophene | 736.3 | 1.68 |

| 8 | Pyrrole | 539.1 | 2.30 |

| This table is generated based on data from a study on rational design of star-shaped molecules for organic solar cells. frontiersin.org |

Designing for Medicinal Chemistry Applications

In medicinal chemistry, rational design principles are employed to create triazine derivatives with high potency and selectivity for specific biological targets. For example, in the development of inhibitors for enzymes like Rho-associated protein kinases (ROCK), computational methods are used to understand the binding interactions between the inhibitor and the protein's active site. nih.gov

An integrated computational protocol involving molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can be used to study the interactions of a series of triazine-based inhibitors with their target. nih.gov These studies can reveal the key residues in the active site that are important for strong binding. nih.gov The insights gained from these simulations can then guide the design of new derivatives with improved potency. For instance, the analysis of individual energy terms might suggest that van der Waals interactions are the major driving force for ligand binding, prompting designers to focus on modifications that enhance these interactions. nih.gov

Similarly, in the design of anti-Alzheimer agents, triazine-triazolopyrimidine hybrids have been designed and synthesized based on docking and scoring techniques. nih.gov These computational methods help in predicting the interaction of the designed molecules with key residues in the active site of enzymes like acetylcholinesterase (AChE). nih.gov Such studies have led to the identification of compounds with encouraging inhibitory activity and good selectivity. nih.gov

Designing for High-Energy Materials

The rational design of triazine-based energetic materials focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact. bohrium.com Theoretical calculations, particularly DFT, are used to predict key properties such as the heat of formation (HOF), density, and bond dissociation energies (BDEs). bohrium.com

Nitrogen-rich fused-ring structures based on triazine are promising candidates for new energetic materials. bohrium.com By systematically introducing different bridging groups (e.g., –O–, –NH–, –N=N–) and explosophoric groups (e.g., -NO2, -N3) to a bis-triazolo-triazine framework, researchers can computationally screen for derivatives with optimal properties. bohrium.com For example, it has been observed that –O–, –NH–, and –N=N– linkages are beneficial for enhancing detonation performance. bohrium.com The table below presents a selection of computationally predicted properties for designed bis-triazolo-triazine derivatives.

| Derivative | Linkage | Substituent | HOF (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| BTTA-1 | -CH2- | -NO2 | 580.4 | 8.95 | 36.2 |

| BTTA-2 | -O- | -NO2 | 625.1 | 9.21 | 38.9 |

| BTTA-3 | -NH- | -NO2 | 610.7 | 9.15 | 38.1 |

| BTTA-4 | -N=N- | -NO2 | 715.3 | 9.45 | 41.5 |

| BTTA-5 | -CH2- | -N3 | 850.2 | 8.75 | 34.1 |

| BTTA-6 | -O- | -N3 | 895.6 | 9.01 | 36.8 |

| This table is generated based on data from a study on the design of energetic compounds. bohrium.com |

Advanced Applications in Materials Science Research Perspective

Investigation of Triazine-Containing Chromophores in Advanced Optoelectronic Devicesrsc.org

Triazine derivatives have been extensively investigated as key components in chromophores for optoelectronic devices due to their intriguing photophysical properties and their capacity for easy modification. researchgate.net The strong electron-accepting nature of the 1,3,5-triazine (B166579) ring makes it an ideal core for building donor-π-acceptor (D-π-A) systems, which are fundamental to the operation of many organic electronic devices. researchgate.nettheaic.org These chromophores are crucial for applications in photonics and optical sensing. rsc.org Star-shaped oligomers with a triazine core are noted for their anti-aggregation abilities, leading to stable electroluminescence. acs.org

The development of next-generation solar cells, such as organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), has greatly benefited from the integration of triazine-based materials. nih.gov In these photovoltaic systems, triazine derivatives can be engineered to function as donors, acceptors, or transport materials. nih.gov

In DSSCs, triazine-based dyes are used as sensitizers that absorb light and inject electrons into a semiconductor, typically TiO2. researchgate.nettheaic.org Research has focused on creating novel triazine-containing D-π-A organic sensitizers with broad absorption bands and high molar extinction coefficients. researchgate.net For instance, a series of dyes (TCT-7 to TCT-19) were developed where the conjugation length and terminal groups were varied to optimize photovoltaic performance. researchgate.net The DSSC based on dye TCT-13 achieved a notable photon-to-electron conversion efficiency (PCE) of 3.69%. researchgate.net Another study detailed novel triazine-bridged porphyrin-porphyrin dyads for DSSCs. acs.org The unsymmetrical dyad (Zn[Porph]–H2[Porph]) exhibited a higher PCE of 4.46% compared to its symmetrical counterpart (3.61%), a result attributed to its enhanced short-circuit current (Jsc), high open-circuit voltage (Voc), and fill factor (FF). acs.org

In the realm of OSCs, which often utilize a bulk heterojunction (BHJ) architecture, triazine-based molecules have been successfully employed as donor materials. mdpi.com These materials are paired with fullerene derivatives, which act as acceptors. mdpi.com The arrangement allows for efficient generation, transport, and separation of excitons into electrons and holes. mdpi.com The ability to tune the optoelectronic properties of triazine derivatives through simple structural modifications makes them highly suitable for these applications. mdpi.com

| Dye Name/System | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Source |

|---|---|---|---|---|---|

| TCT-13 | 7.76 | 691 | 68.8 | 3.69 | researchgate.net |

| Zn[Porph]–Zn[Porph] Dyad (2) | - | - | - | 3.61 | acs.org |

| Zn[Porph]–H2[Porph] Dyad (4) | - | - | - | 4.46 | acs.org |

The inherent electron-deficient nature of the 1,3,5-triazine ring makes its derivatives excellent candidates for electron transport materials (ETMs) in energy conversion systems like organic light-emitting diodes (OLEDs). mdpi.comacs.orgrsc.org Research has demonstrated that triazine-based materials can exhibit high electron mobility and appropriate energy levels for efficient device operation. rsc.org

A study of star-shaped 1,3,5-triazine derivatives revealed that the nature of the aryl substituents attached to the triazine core influences their electron mobilities and photophysical properties. rsc.org Compounds T2T and T3T, which featured a meta-meta linkage between the core and peripheral groups, showed limited π-conjugation, resulting in high triplet energies (2.80 eV and 2.69 eV, respectively). rsc.org This high triplet energy is crucial for confining excitons in phosphorescent OLEDs. acs.orgrsc.org Time-of-flight measurements confirmed good electron mobilities for these compounds, both exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.org An OLED device using T2T as the host material achieved a high external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 59.0 lm W⁻¹. rsc.org

Similarly, 2,4,6-tris(carbazolo)-1,3,5-triazine (TRZ2) was shown to be an effective host for the green phosphorescent emitter Ir(ppy)3. acs.orgresearchgate.net The high triplet energy of TRZ2 (2.81 eV) provides excellent confinement of triplet excitons, leading to a very high ηext of ~10.2% and an energy conversion efficiency of 14.0 lm/W. acs.orgresearchgate.net These findings highlight the significant potential of triazine derivatives as high-performance electron transport-type hosts in energy conversion devices. rsc.org

| Triazine Derivative | Role | Electron Mobility (cm²V⁻¹s⁻¹) | Triplet Energy (eV) | Max. ηext (%) | Max. ηp (lm W⁻¹) | Source |

|---|---|---|---|---|---|---|

| T2T | Host | > 10⁻⁴ | 2.80 | 17.5 | 59.0 | rsc.org |

| T3T | Host | > 10⁻⁴ | 2.69 | 14.4 | 50.6 | rsc.org |

| TST | Host | > 10⁻⁴ | 2.54 | 5.1 | 12.3 | rsc.org |

| TRZ2 | Host | - | 2.81 | ~10.2 | 14.0 | acs.orgresearchgate.net |

Research on the Role of Triazine Dyes in Organic Solar Cells and Dye-Sensitized Solar Cells

Supramolecular Architectures and Self-Assembly of Triazine-Functionalized Compoundsresearchgate.netnih.govacs.org

Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π-π stacking, offers a powerful bottom-up approach to creating complex and functional nanostructures. beilstein-journals.orgfrontiersin.org The 1,3,5-triazine unit is an exceptional building block for this purpose. Its C₃-symmetric shape and ability to form specific intermolecular interactions facilitate the spontaneous organization of molecules into well-defined supramolecular architectures. frontiersin.orgacs.org

One area of research involves the supramolecular copolymerization of triazine-based monomers with other complementary units. acs.org A study on the copolymerization of a chiral triazine-based tribenzamide (S-T) and a chiral benzene-based tribenzamide (S-B) revealed complex, temperature-dependent behavior. acs.org The self-assembly is driven by hydrogen bonding and specific interactions between the electron-poor triazine surface and the electron-rich benzene (B151609) surface. acs.org Another approach uses Janus-type recognition units, where β-peptides functionalized with complementary triazine derivatives (cyanuric acid and triamino-s-triazine) were shown to self-assemble into hexameric helix bundles, forming defined rosette nanotubes through stacking. researchgate.net

This principle has also been applied to the functionalization of surfaces. A versatile strategy has been developed for the non-covalent functionalization of graphene through the surface-confined self-assembly of "Janus tectons". beilstein-journals.org These are three-dimensional molecules with one face designed to steer 2D self-assembly on the graphene substrate and another face that exposes a different functional moiety, such as a triazine unit, in a highly ordered pattern. beilstein-journals.org Such controlled self-assembly opens pathways to creating complex functional surfaces for applications in nanotechnology. beilstein-journals.org

Functionalization of Materials with Triazine Dyes for Specific Scientific Applications (e.g., Optical Probes, Sensors)

The adjustable chemical and photophysical properties of 1,3,5-triazine derivatives make them excellent candidates for use in chemical sensors and optical probes. researchgate.netrsc.org By functionalizing the triazine core with specific recognition units and fluorophores, materials can be designed to detect specific analytes with high sensitivity and selectivity. rsc.org

One prominent application is in the development of fluorescent sensors. Research has demonstrated that star-shaped aryl derivatives of 1,3,5-triazine can be used as fluorescent sensors for detecting nitro-containing explosives and as proton-controlled optical switches. rsc.org In a different application, a modified triazine-based graphitic carbon nitride (tri-HC₃N₄) was synthesized to act as a high-efficiency fluorescence sensor for silver ions (Ag⁺). cambridge.org The material exhibits outstanding green fluorescence and good water solubility. cambridge.org The fluorescence is quenched upon the addition of Ag⁺, allowing for its quantitative determination with a low detection limit of 0.4046 μM. cambridge.org The sensing mechanism is based on photoinduced electron transfer (PET) and the formation of a complex between the sensor's functional groups and the silver ions. cambridge.org

The functionalization of other materials, such as polymers or mesoporous silica, with triazine dyes is a common strategy for creating robust sensing platforms. instras.com Covalently anchoring the dye molecules to a solid support prevents leaching and ensures the stability of the sensor, facilitating its use in various environments. instras.com

| Sensing Material | Target Analyte | Sensing Principle | Detection Limit | Source |

|---|---|---|---|---|

| Modified triazine-based g-C₃N₄ (tri-HC₃N₄) | Ag⁺ | Fluorescence Quenching | 0.4046 μM | cambridge.org |

Conclusion and Future Research Directions

Synthesis Advancements and Remaining Challenges for Complex Triazine Dyes

The synthesis of complex triazine dyes has seen significant advancements, moving towards more efficient and environmentally benign processes. A notable development is the use of cyanuric chloride as a foundational building block, which allows for the sequential and selective introduction of various functional groups through nucleophilic aromatic substitution. core.ac.uk Researchers have explored different reaction schemes to optimize the synthesis of both mono- and bifunctional triazine dyes, which contain two reactive groups. researchgate.netresearchgate.net The inclusion of multiple reactive groups, such as in hetero-bifunctional dyes, enhances the probability of the dye covalently bonding with fibers, leading to improved fixation. researchgate.net

Despite these advancements, challenges remain. The synthesis of complex triazine dyes can be intricate and may involve multiple steps, making it a demanding process. mdpi.com One of the primary challenges is the hydrolysis of the reactive groups, particularly the chloro-s-triazine group, in aqueous dyeing conditions. mdpi.comuctm.edu This not only reduces the efficiency of the dyeing process but also contributes to effluent contamination. scispace.com Future research is focused on developing synthetic routes that yield dyes with higher fixation rates and improved stability under various pH and temperature conditions. core.ac.uk The exploration of novel catalysts and reaction media, such as non-aqueous dyeing technologies, presents an innovative approach to increase dye uptake at lower temperatures and reduce water consumption. researchgate.net

Progress in Addressing Environmental Persistence and Developing Sustainable Treatment Solutions

Triazine dyes are designed for chemical and photolytic stability to ensure colorfastness, but this inherent stability also leads to high persistence in the environment. rasayanjournal.co.in These dyes and their breakdown products can be toxic and mutagenic, posing a significant environmental threat. rasayanjournal.co.inresearchgate.net The release of colored effluents from textile industries is a major concern, as even low concentrations of these dyes are highly visible and can reduce light penetration in aquatic ecosystems, thereby affecting photosynthesis. rasayanjournal.co.innih.gov It is estimated that 10-15% of the dye used in processing is lost in the effluent. rasayanjournal.co.in

To mitigate these environmental impacts, various sustainable treatment solutions are being developed. Adsorption has been identified as an effective technique for removing triazine dyes from wastewater. rasayanjournal.co.in While activated charcoal is a common adsorbent, its cost and the sludge it produces are significant drawbacks. rasayanjournal.co.in Consequently, research is increasingly focused on using low-cost, readily available agro-waste materials as alternative adsorbents. rasayanjournal.co.in Additionally, advanced oxidation processes, such as ozonation, have shown promise in degrading these complex dye molecules. researchgate.net The recovery and reuse of unreacted dyes from effluents using techniques like solvent extraction with reverse micelles is another economically and environmentally beneficial approach being explored. scispace.com

Importance of Integrating Computational and Experimental Methodologies in Future Dye Research